3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride
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Overview
Description
3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride is a chemical compound that features a fluorinated propanol backbone with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 2-fluoropropanol.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Fluorination: The fluorination of the propanol backbone is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide in the presence of a phase transfer catalyst.
Major Products
Oxidation: Formation of 3-(4-Aminophenyl)-2-fluoropropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propionic acid: Similar structure but lacks the fluorine atom and hydroxyl group.
2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of the fluorinated propanol backbone.
3-(4-Aminophenyl)coumarin: Features a coumarin ring system.
Uniqueness
3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-(4-aminophenyl)-2-fluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8(6-12)5-7-1-3-9(11)4-2-7;/h1-4,8,12H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMBWRBMZADACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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